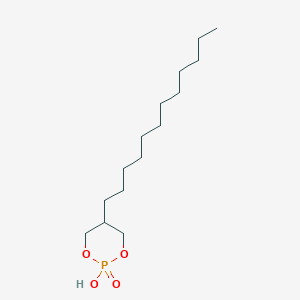
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a complex structure that includes a dodecyl chain, a hydroxy group, and a dioxaphosphinanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dodecyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxaphosphinanone ring. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxaphosphinanone ring can be reduced to form a phosphine oxide.
Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a dodecyl ketone or aldehyde.
Reduction: Formation of a dodecyl phosphine oxide.
Substitution: Formation of various substituted dodecyl derivatives.
Applications De Recherche Scientifique
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the dodecyl chain can insert into lipid bilayers, disrupting membrane integrity. The dioxaphosphinanone ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Dodecyl-2-hydroxybenzaldehyde: Similar structure but lacks the dioxaphosphinanone ring.
5-Dodecyl-2-hydroxybenzaldehyde oxime: Contains an oxime group instead of the dioxaphosphinanone ring.
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-thione: Similar structure but with a thione group instead of the dioxaphosphinanone ring.
Uniqueness
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the dioxaphosphinanone ring, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
194147-98-3 |
|---|---|
Formule moléculaire |
C15H31O4P |
Poids moléculaire |
306.38 g/mol |
Nom IUPAC |
5-dodecyl-2-hydroxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18-20(16,17)19-14-15/h15H,2-14H2,1H3,(H,16,17) |
Clé InChI |
VOYOVENWUPHEFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1COP(=O)(OC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
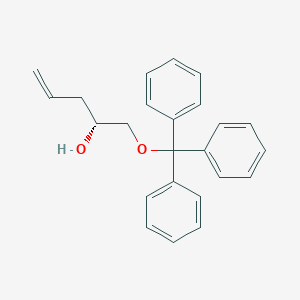
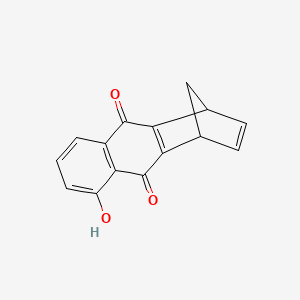
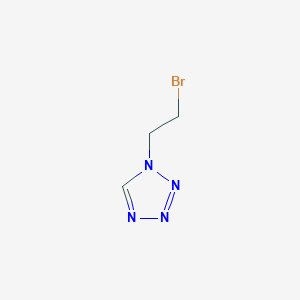
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
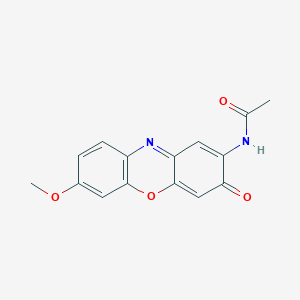
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
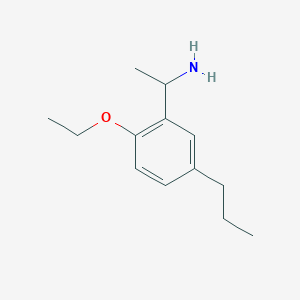
![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
